![molecular formula C17H25N3O5S B2395311 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide CAS No. 2380173-63-5](/img/structure/B2395311.png)
2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a cyclobutyl group, and a sulfamoyl phenoxy acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction involving an appropriate diene and dienophile.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through the reaction of the intermediate with sulfamoyl chloride under basic conditions.
Formation of the Phenoxy Acetamide Moiety: The final step involves the reaction of the intermediate with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the phenoxy ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- 2-[4-[(1-Piperidin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide
- 2-[4-[(1-Pyrrolidin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide
Uniqueness
2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different ring structures.
特性
IUPAC Name |
2-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c18-16(21)12-25-14-2-4-15(5-3-14)26(22,23)19-13-17(6-1-7-17)20-8-10-24-11-9-20/h2-5,19H,1,6-13H2,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINXDPSVFZEXLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
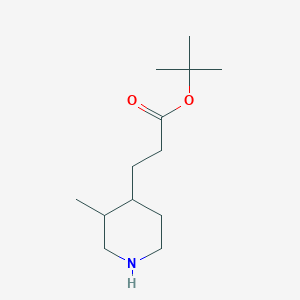
![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)
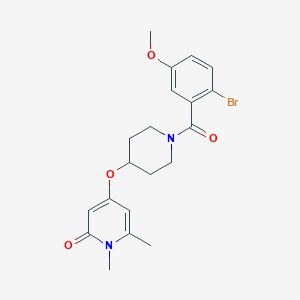
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
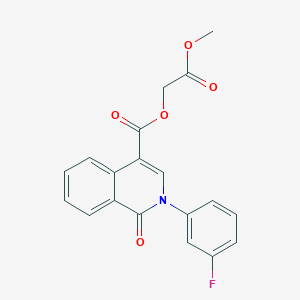
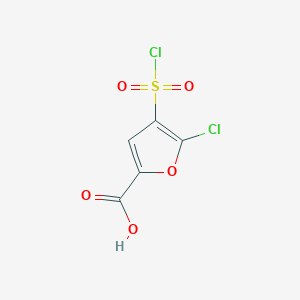
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
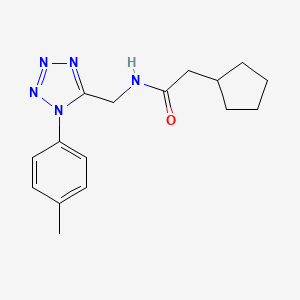
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)
